molecular formula C21H24N4O6S B11981231 5-(3,4,5-trimethoxyphenyl)-4-{[(E)-(2,4,6-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide

5-(3,4,5-trimethoxyphenyl)-4-{[(E)-(2,4,6-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide

Cat. No.: B11981231
M. Wt: 460.5 g/mol
InChI Key: UTZHSCRSIGQPHG-SSDVNMTOSA-N
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Description

5-(3,4,5-trimethoxyphenyl)-4-{[(E)-(2,4,6-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4,5-trimethoxyphenyl)-4-{[(E)-(2,4,6-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Trimethoxyphenyl Groups: This step involves the use of trimethoxybenzaldehyde or similar compounds in a condensation reaction.

    Hydrosulfide Addition:

Industrial Production Methods

Industrial production methods for such complex organic compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include:

    Batch Processing: Where each step of the synthesis is carried out in separate reactors.

    Continuous Flow Processing: Where the entire synthesis is carried out in a continuous flow system to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the aromatic rings, leading to various reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to sulfoxides, while reduction may lead to various reduced triazole derivatives.

Scientific Research Applications

Chemistry

The compound is studied for its potential as a building block in organic synthesis, particularly in the synthesis of other triazole derivatives.

Biology

In biological research, the compound may be investigated for its potential as an enzyme inhibitor or as a ligand for various biological targets.

Medicine

In medicinal chemistry, the compound may be explored for its potential therapeutic applications, such as anti-cancer, anti-inflammatory, or antimicrobial activities.

Industry

In industrial applications, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(3,4,5-trimethoxyphenyl)-4-{[(E)-(2,4,6-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound may inhibit or activate specific enzymes, leading to various biological effects.

    Receptors: The compound may bind to specific receptors, modulating their activity and leading to downstream effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: Other compounds in this class may include 1,2,4-triazole itself or substituted derivatives.

    Trimethoxyphenyl Compounds: Compounds such as trimethoxybenzene or other trimethoxy-substituted aromatics.

Uniqueness

The uniqueness of 5-(3,4,5-trimethoxyphenyl)-4-{[(E)-(2,4,6-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide lies in its specific combination of functional groups, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C21H24N4O6S

Molecular Weight

460.5 g/mol

IUPAC Name

3-(3,4,5-trimethoxyphenyl)-4-[(E)-(2,4,6-trimethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C21H24N4O6S/c1-26-13-9-15(27-2)14(16(10-13)28-3)11-22-25-20(23-24-21(25)32)12-7-17(29-4)19(31-6)18(8-12)30-5/h7-11H,1-6H3,(H,24,32)/b22-11+

InChI Key

UTZHSCRSIGQPHG-SSDVNMTOSA-N

Isomeric SMILES

COC1=CC(=C(C(=C1)OC)/C=N/N2C(=NNC2=S)C3=CC(=C(C(=C3)OC)OC)OC)OC

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C=NN2C(=NNC2=S)C3=CC(=C(C(=C3)OC)OC)OC)OC

Origin of Product

United States

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